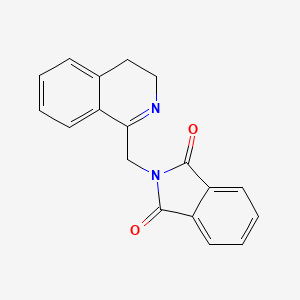

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

説明

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines the isoindole and isoquinoline moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the esterification reaction of indole with malonic anhydride, followed by condensation and dehydration reactions . Another approach includes the catalytic hydrogenation of indole to produce isoindoline .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

化学反応の分析

Nucleophilic Reactions at the Isoindoline-1,3-Dione Core

The isoindoline-1,3-dione moiety undergoes nucleophilic attacks due to its electron-deficient carbonyl groups:

-

Amide Formation : Reacts with primary amines (e.g., glycine) under reflux in acetic acid to form substituted acetamides, as seen in isoindoline-1,3-dione hybrids .

-

Knoevenagel Condensation : Analogous indane-1,3-diones react with malononitrile in ethanol under basic conditions (e.g., NaOAc) to form dicyanomethylene derivatives . For this compound, similar reactivity at the C2 position is plausible.

Example Reaction :

Electrochemical Functionalization

Electrosynthesis methods enable radical-mediated transformations:

-

Anodic Oxidation : Generates N-centered radicals from the dihydroisoquinoline nitrogen, enabling cross-dehydrogenative coupling (CDC) with alkenes or alkynes. This mirrors the electrosynthesis of 2-(quinolin-2-yl)isoindoline-1,3-dione derivatives .

-

Cathodic Reduction : Facilitates hydrogen evolution, avoiding stoichiometric oxidants. For example, coupling with trifluoromethyl radicals (from CFSONa) under electrochemical conditions could yield trifluoroethyl-substituted derivatives .

Conditions :

| Reaction Type | Electrolyte | Electrodes | Yield (%) |

|---|---|---|---|

| Radical Coupling | NaBr, MeOH | RVC Anode | 70–85 |

| Trifluoromethylation | EtNClO | Pt Cathode | 60–74 |

Ring-Opening and Rearrangement

Acidic or basic hydrolysis targets the isoindoline-dione ring:

-

Hydrolysis : Under strong acidic conditions (e.g., HCl), the isoindoline-dione ring opens to form phthalamic acid derivatives. This is observed in related isoindoline-1,3-dione hybrids .

-

Decarboxylation : Heating with bases (e.g., NaOH) may decarboxylate intermediates, yielding simpler indane derivatives .

Mechanism :

Functionalization of the Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) at the secondary amine to form N-acylated derivatives, analogous to pharmacologically active dihydroisoquinoline carbothioamides .

-

Oxidation : Catalytic oxidation (e.g., MnO) converts the dihydroisoquinoline to a fully aromatic isoquinoline, altering electronic properties .

Example :

Cross-Coupling Reactions

The methylene linker enables modular derivatization:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the methylene position .

-

Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination) of the aromatic rings for cross-coupling with boronic acids .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

-

Anticancer Analogues : Introduction of sulfonamide or carbothioamide groups enhances topoisomerase inhibition, as seen in dihydroisoquinoline derivatives .

-

Cholinesterase Inhibitors : Hybridization with pyridinium groups via N-benzylation improves binding to enzyme active sites .

Structure-Activity Relationship (SAR) :

| Modification Site | Functional Group | Biological Activity |

|---|---|---|

| Isoindoline-dione C2 | Cyano | Enhanced cytotoxicity |

| Dihydroisoquinoline N | Sulfonamide | Urease inhibition (IC = 11.2 μM) |

| Methylene linker | Trifluoroethyl | Antiviral (HCoV-229E) |

Synthetic Pathways and Key Intermediates

The compound is synthesized via:

-

Bischler-Napieralski Cyclization : Phenylethanol and nitrile precursors form dihydroisoquinoline intermediates .

-

Phthalimide Coupling : N-alkylation of phthalimide with dihydroisoquinoline-methyl bromide yields the final product .

Optimized Conditions :

科学的研究の応用

Antidepressant Potential

Research has indicated that derivatives of isoquinoline compounds, including 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione, exhibit properties that may be beneficial in treating depression. A study synthesized a series of 3,4-dihydroisoquinoline compounds and assessed their biological activity as potential antidepressants. Notably, these compounds demonstrated significant neuroprotective effects and low cytotoxicity in vitro on human cell lines such as HEK293 and L02 cells .

Table 1: Biological Activity of Isoquinoline Derivatives

| Compound ID | Activity Level | Cytotoxicity (HEK293) | Cytotoxicity (L02) |

|---|---|---|---|

| 6a-1 | High | 10.3% | 13.7% |

| 6a-9 | Moderate | 25.0% | 30.0% |

| Agomelatine | Control | 47.5% | 41.8% |

Cancer Therapeutics

The compound has also been explored for its potential in cancer therapy. Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, thiosemicarbazone analogues derived from isoquinolines have been reported to exhibit cytotoxic effects against cancer cells .

Case Study: Thiosemicarbazone Analogues

- Synthesis Method : Alkylation of 3,4-dihydroisoquinolin-1(2H)-one with isatin derivatives.

- Findings : Several synthesized compounds showed promising activity against cancer cell lines with IC50 values indicating significant potency.

Neuroprotection

The neuroprotective effects of isoquinoline derivatives are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Research has demonstrated that certain derivatives can enhance the survival of neurons under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Table 2: Neuroprotective Effects of Isoquinoline Derivatives

| Compound ID | Neuroprotective Effect (IC50) |

|---|---|

| 6a-9 | 15 µM |

| 6b-6 | 20 µM |

Synthesis and Characterization

The synthesis of this compound involves several steps including alkylation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview :

- Starting Materials : 3,4-Dihydroisoquinoline and isoindoline derivatives.

- Reagents : Alkylating agents (e.g., bromoalkanes), bases (e.g., NaH).

- Characterization Techniques : NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry).

作用機序

The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, modulating their function and influencing cellular processes .

類似化合物との比較

Similar Compounds

1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the isoquinoline moiety.

1H-Isoindole-1,3(2H)-dione: Similar in structure but without the additional isoquinoline group.

4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have halogen substitutions, providing different chemical properties.

Uniqueness

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined isoindole and isoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not possible with simpler compounds .

生物活性

The compound 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and dihydroisoquinoline, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an isoindoline core linked to a dihydroisoquinoline moiety. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of isoindoline have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that certain isoindoline derivatives can significantly reduce cell viability at concentrations as low as 5 µM .

Antiviral Activity

Compounds related to this compound have been evaluated for their antiviral properties. A study on tetrahydroisoquinoline derivatives revealed effective inhibition against human coronaviruses (HCoV-229E and HCoV-OC43), suggesting potential applications in treating viral infections . The antiviral activity was attributed to the ability of these compounds to interfere with viral replication processes.

Neuroprotective Effects

Neuroprotective properties have also been observed in similar compounds. For example, derivatives of 3,4-dihydroisoquinoline were found to exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to mitigate oxidative stress and promote neuronal survival .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some isoindoline derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.

- Modulation of Cell Signaling Pathways : These compounds may influence various signaling pathways such as apoptosis and cell survival pathways.

- Antioxidant Properties : Many isoindoline derivatives possess antioxidant capabilities that help protect cells from oxidative damage.

Case Studies

特性

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORHKXJENRYGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966050 | |

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-38-2 | |

| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。